Cephalocerone - 135383-79-8

Cephalocerone

Catalog Number: EVT-1569055
CAS Number: 135383-79-8
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,5-methylenedioxy-6-hydroxyaurone is a hydroxyaurone that is aurone substituted by a hydroxy group at position 6 and a methylenedioxy group across positions 4 and 5 respectively. It has a role as a plant metabolite. It derives from an aurone.
Source and Classification

Cephalocerone is synthesized from cephalosporin precursors through various chemical modifications. It falls under the classification of cephalosporin antibiotics, which are further categorized into generations based on their spectrum of activity and resistance to β-lactamase enzymes. This compound is part of ongoing research aimed at developing new derivatives with enhanced antibacterial properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of cephalocerone involves several steps, typically starting from cephalosporin precursors. For instance, one synthetic route includes:

  1. Prodrug Formation: A key intermediate is synthesized, followed by the formation of a protected prodrug using chemical reagents such as tert-butyl trichloroacetimidate in dichloromethane.
  2. Deprotection: The protective groups are removed to yield the active form of cephalocerone.
  3. Purification: The final product is purified using techniques like flash column chromatography to achieve the desired purity and yield .

The synthetic pathways often involve reactions such as Michael-type additions, which contribute to the formation of complex structures with enhanced biological activity .

Molecular Structure Analysis

Structure and Data

Cephalocerone contains a β-lactam ring characteristic of cephalosporins, which is crucial for its antibacterial activity. The molecular structure includes:

  • A dihydrothiazine ring
  • Various substituents that enhance its solubility and interaction with bacterial proteins.

The detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Cephalocerone undergoes specific chemical reactions that contribute to its antibacterial mechanism:

  1. β-Lactam Ring Interaction: The β-lactam ring binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting their function in cell wall synthesis.
  2. Resistance Mechanisms: Bacteria may develop resistance through alterations in PBPs or by producing β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective .

These reactions highlight the importance of structural integrity in maintaining antibacterial efficacy.

Mechanism of Action

The primary mechanism by which cephalocerone exerts its antibacterial effects involves binding to PBPs, which are essential for peptidoglycan cross-linking in bacterial cell walls. This binding inhibits the transpeptidation process, leading to cell lysis and death. The effectiveness can vary depending on bacterial resistance mechanisms, such as modifications to PBPs or production of β-lactamases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cephalocerone exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents, which aids in its formulation for pharmaceutical applications.
  • Stability: Stability against hydrolysis is critical for its shelf-life and efficacy; modifications can enhance this property.
  • Melting Point: Specific melting points can be determined through thermal analysis methods.

These properties are essential for determining optimal storage conditions and formulation strategies for clinical use .

Applications

Scientific Uses

Cephalocerone has potential applications in various scientific fields, particularly in microbiology and pharmacology. Its antibacterial properties make it a candidate for treating infections caused by resistant bacterial strains. Ongoing research aims to explore its efficacy against specific pathogens and develop novel formulations that enhance its therapeutic profile.

Historical Development and Classification of Cephalosporins

Discovery and Early Isolation from Acremonium chrysogenum

The cephalosporin class originated from the filamentous fungus Acremonium chrysogenum (initially classified as Cephalosporium acremonium), isolated in 1945 by Italian microbiologist Giuseppe Brotzu from seawater near a Sardinian sewage outfall. Brotzu observed that this fungus produced antibacterial substances capable of inhibiting Salmonella typhi and staphylococci. Filtrates from A. chrysogenum cultures demonstrated activity against Gram-positive bacteria, including penicillin-resistant strains, though the initial compounds (cephalosporin P, N, and C) were insufficiently potent for clinical use [5] [9].

In 1948, Oxford University researchers including Edward Abraham and Guy Newton purified cephalosporin C, identifying its β-lactam core fused to a six-membered dihydrothiazine ring—a structural novelty distinct from penicillin’s five-membered thiazolidine ring. This compound exhibited resistance to penicillinase (β-lactamase), a critical advantage given the rise of penicillin-resistant Staphylococcus aureus [8] [9]. The core structure, 7-aminocephalosporanic acid (7-ACA), was isolated in 1961 via enzymatic cleavage of the α-aminoadipoyl side chain, enabling semisynthetic modification to enhance potency and stability [4] [10].

Table 1: Key Milestones in Early Cephalosporin Discovery

YearEventSignificance
1945Brotzu isolates A. chrysogenum from Sardinian sewageDiscovery of fungus producing antibacterial filtrates
1948Oxford team identifies cephalosporin CCharacterization of novel β-lactam structure resistant to penicillinase
1961Isolation of 7-aminocephalosporanic acid (7-ACA)Enables semisynthetic production of diverse cephalosporin derivatives
1964Launch of first clinical cephalosporin (cephalothin)Establishes cephalosporins as a therapeutic class

Evolution of Generational Classification Systems

The generational framework for cephalosporins emerged in the 1970s–1980s to categorize compounds based on their antimicrobial spectra and chronological development:

  • First-generation (e.g., cephalexin, cefazolin): Introduced in the 1960s, these agents target Gram-positive cocci (e.g., Streptococcus, methicillin-susceptible Staphylococcus aureus) and limited Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis—termed "PEcK" coverage). Their utility centered on skin/soft tissue infections and surgical prophylaxis [6] [10].
  • Second-generation: Subdivided into true cephalosporins (e.g., cefuroxime) and cephamycins (e.g., cefoxitin). The former expanded Gram-negative coverage to Haemophilus influenzae and Enterobacter aerogenes ("HEN" group), while cephamycins added anaerobic activity against Bacteroides fragilis [1] [6].
  • Third-generation (e.g., ceftriaxone, ceftazidime): Marked by enhanced Gram-negative activity, including Neisseria meningitidis, Salmonella, and Serratia. Ceftazidime uniquely added Pseudomonas aeruginosa coverage. However, potency against Gram-positives declined [1] [6].
  • Fourth-generation (cefepime): Combined broad Gram-negative coverage (including AmpC β-lactamase-producing Enterobacter) with improved stability against chromosomal β-lactamases and retained anti-Gram-positive activity [1] [10].
  • Fifth-generation (ceftaroline, ceftobiprole): Defined by activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, addressing critical resistance gaps in earlier generations [1] [6].

Table 2: Generational Classification of Cephalosporins

GenerationRepresentative AgentsSpectrum of ActivityKey Limitations
FirstCefazolin, CephalexinGram-positive: +++; Gram-negative: PEcKNo activity vs. H. influenzae, anaerobes
SecondCefuroxime, CefoxitinGram-positive: ++; Gram-negative: HEN + PEcK; Anaerobes (cefoxitin)Limited vs. Pseudomonas
ThirdCeftriaxone, CeftazidimeGram-negative: +++ (including Pseudomonas for ceftazidime); Gram-positive: +Weak vs. anaerobes; ESBL vulnerability
FourthCefepimeGram-negative: ++++ (AmpC stability); Gram-positive: ++Carbapenemase vulnerability
FifthCeftarolineGram-positive: MRSA, Enterococcus; Gram-negative: Similar to third-genNo Pseudomonas activity

Structural Advancements: Core β-Lactam-Dihydrothiazine Modifications

The β-lactam–dihydrothiazine bicyclic core (7-ACA) serves as the scaffold for strategic modifications that enhance antibacterial activity, pharmacokinetics, and β-lactamase stability:

  • Position 7 (R1 side chain): Governs antibacterial potency and β-lactamase resistance. Early modifications replaced the α-aminoadipoyl moiety with aromatic groups (e.g., cephalothin’s phenylacetyl). Third-generation agents introduced syn-oxyimino substituents (e.g., ceftriaxone’s aminothiazolyl-methoxyimino), improving affinity for Gram-negative PBPs and sterically hindering serine β-lactamase access [4] [7] [10]. Methoxy groups at C7 (cephamycins like cefoxitin) confer stability against AmpC β-lactamases [7].
  • Position 3 (R2 side chain): Modulates pharmacokinetics and pharmacodynamics. Early cephalosporins featured acetoxymethyl groups (-OCOCH₃), which were metabolically labile. Replacing this with heterocycles (e.g., cefazolin’s thiadiazole) prolonged serum half-life. Pyridinium groups (e.g., cefepime’s N-methylpyrrolidine) enhanced zwitterionic properties, improving Gram-negative outer membrane penetration and conferring fourth-generation breadth [4] [10].
  • Advanced modifications:
  • Cefiderocol: Incorporates a chlorocatechol siderophore at C3, exploiting bacterial iron-uptake systems for active transport into the periplasm. This "Trojan horse" mechanism overcomes porin-deficiency resistance and enhances stability against carbapenemases, including metallo-β-lactamases [1] [7].
  • Ceftolozane: Features a bulky R1 side chain (2-aminoethyl urea) optimized for binding Pseudomonas aeruginosa PBPs and resisting efflux and AmpC hydrolysis [6].

Table 3: Impact of Structural Modifications on Cephalosporin Properties

Modification SiteStructural ChangeExample AgentFunctional Consequence
R1 (Position 7)Syn-oxyimino groupCeftriaxoneEnhanced Gram-negative PBP affinity; steric hindrance of β-lactamases
R1 (Position 7)Methoxy group (-OCH₃)CefoxitinStability against AmpC β-lactamases
R2 (Position 3)Heterocyclic substitutionCefazolinReduced metabolic lability; prolonged half-life
R2 (Position 3)Zwitterionic side chainCefepimeImproved outer membrane penetration; broad-spectrum stability
R2 (Position 3)Siderophore conjugateCefiderocolActive transport into periplasm; activity against carbapenem-resistant A. baumannii

These iterative refinements illustrate how targeted chemical alterations to the core β-lactam-dihydrothiazine structure have expanded the clinical utility of cephalosporins against evolving bacterial resistance [4] [7] [10].

Properties

CAS Number

135383-79-8

Product Name

Cephalocerone

IUPAC Name

(7Z)-7-benzylidene-4-hydroxyfuro[2,3-g][1,3]benzodioxol-8-one

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C16H10O5/c17-10-7-11-13(16-15(10)19-8-20-16)14(18)12(21-11)6-9-4-2-1-3-5-9/h1-7,17H,8H2/b12-6-

InChI Key

KLYHONUCJQKOKE-SDQBBNPISA-N

SMILES

C1OC2=C(O1)C3=C(C=C2O)OC(=CC4=CC=CC=C4)C3=O

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2O)OC(=CC4=CC=CC=C4)C3=O

Isomeric SMILES

C1OC2=C(O1)C3=C(C=C2O)O/C(=C\C4=CC=CC=C4)/C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.